Benzyl formimidate hydrochloride
Overview
Description
Benzyl formimidate hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is also known by other names such as formimidic acid benzyl ester hydrochloride and methanimidic acid, phenylmethyl ester, hydrochloride . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of antibiotics and other pharmaceuticals.
Preparation Methods
Benzyl formimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with formamide in the presence of hydrochloric acid. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzyl formimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents for these reactions include amines and alcohols.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and formamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a benzyl amine derivative .
Scientific Research Applications
Benzyl formimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It can be used in biochemical studies to modify proteins and other biomolecules.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of benzyl formimidate hydrochloride involves its ability to act as a formylating agent. It can transfer a formyl group to nucleophiles, such as amines, to form formamides. This reaction is facilitated by the presence of hydrochloric acid, which helps to stabilize the intermediate species formed during the reaction . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Benzyl formimidate hydrochloride can be compared with other similar compounds, such as:
Benzyl formate: Similar in structure but lacks the formimidate group.
Benzyl alcohol: A precursor in the synthesis of this compound.
Formamide: Another precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as a formylating agent, which is not a common property among similar compounds. This makes it valuable in specific synthetic applications where formylation is required.
Properties
IUPAC Name |
benzyl methanimidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKBVFMXFAUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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